molecular formula C9H8N2O B7988226 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone

1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone

Cat. No.: B7988226
M. Wt: 160.17 g/mol
InChI Key: VPAQINLWRSMFBY-UHFFFAOYSA-N
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Description

1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethanone (CAS 1427501-41-4) is a high-value azaindole derivative that serves as a versatile building block in organic synthesis and medicinal chemistry. This compound features a fused pyrrolopyridine (7-azaindole) ring system, a privileged scaffold in drug discovery due to its ability to modulate key biological targets. Researchers utilize this and related pyrrolopyridine cores in the development of therapeutic agents, including kinase inhibitors and selective negative allosteric modulators for the central nervous system, such as GluN2B-targeting compounds . Its structural motif is also being explored in the design of novel donor-acceptor-donor (D-A-D) type small molecules for organic electronic applications, such as field-effect transistors (OFETs) . Supplied as a high-purity material, typically >99% as confirmed by HPLC, LCMS, GCMS, and NMR analysis, this compound is an essential synthetic intermediate for pharmaceutical R&D and the development of advanced materials. It is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-3-2-7-4-5-10-9(7)11-8/h2-5H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQINLWRSMFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1h Pyrrolo 2,3 B Pyridine Analogues

Strategic Approaches to the Core 1H-Pyrrolo[2,3-B]pyridine Nucleus

The construction of the fundamental 7-azaindole (B17877) ring system can be achieved through various strategic pathways, each offering distinct advantages in terms of substrate scope and efficiency.

Cyclocondensation reactions represent a classical and effective method for constructing the bicyclic 1H-pyrrolo[2,3-b]pyridine core. These reactions typically involve the formation of one of the heterocyclic rings through an intramolecular condensation step. Investigations into the synthesis of 7-azaindoles have successfully employed modifications of traditional indole (B1671886) syntheses, such as the Madelung and Fischer-Indole methods. rsc.org

The Fischer-Indole synthesis, for instance, can be adapted by using a substituted pyridine (B92270) precursor, such as a pyridylhydrazine, which is then reacted with an appropriate ketone or aldehyde to generate the pyrrole (B145914) ring fused to the pyridine. Similarly, the Madelung synthesis, which involves the intramolecular cyclization of an N-acyl-ortho-toluidine, can be conceptually applied to pyridine-based precursors. These cyclocondensation strategies are foundational, allowing for the preparation of a range of alkyl- and aryl-substituted 1H-pyrrolo[2,3-b]pyridines. rsc.org The orientation of the cyclocondensation can be highly dependent on the specific reactants and conditions used. researchgate.net While large-scale industrial production of pyridines often relies on gas-phase cyclocondensations, laboratory-scale syntheses frequently use condensation of dicarbonyl compounds with ammonia (B1221849) or its surrogates. youtube.com

An alternative strategy involves starting with a pre-formed pyrrole ring and constructing the pyridine ring onto it. This approach is particularly useful for creating specific substitution patterns that might be difficult to achieve otherwise. A notable example involves the reaction of 2-amino-1-(2,4-dichlorophenyl)-4-(3,4-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile with 2-arylidenemalononitriles. researchgate.net This reaction, conducted in ethanol (B145695) with piperidine (B6355638) as a catalyst, proceeds in excellent yields (87-91%) to afford highly substituted 4-amino-1H-pyrrolo[2,3-b]pyridine-5-carbonitriles. researchgate.net This method demonstrates how a functionalized pyrrole can serve as a versatile platform for building the fused pyridine ring, leading to complex and biologically active scaffolds. researchgate.net

Constructing the pyrrole ring onto an existing pyridine scaffold is a widely used and flexible approach. This strategy often involves the functionalization of a pyridine derivative, followed by a ring-closing reaction. A common method is the palladium-catalyzed cross-coupling of a halogenated pyridine with a suitable coupling partner to introduce a side chain, which is then cyclized. For example, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been achieved starting from a 2-iodo-4-chloropyrridine derivative. nih.gov The synthesis of related pyrrolo[2,3-d]pyrimidines also heavily relies on building the pyrrole ring onto a pyrimidine (B1678525) core, often using Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions to install the necessary substituents before the final cyclization step. mdpi.comnih.gov These transition-metal-catalyzed methods offer a powerful toolkit for creating carbon-carbon and carbon-nitrogen bonds, essential for the assembly of the pyrrole portion of the scaffold. nih.gov

Multicomponent reactions (MCRs) offer a highly efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation. This approach is valued for its atom economy and ability to rapidly generate molecular diversity. An efficient, catalyst-free, three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta nih.govchemicalbook.compyrrolo[2,3-b]pyridine derivatives. beilstein-journals.org This reaction combines alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile (B52724) to produce the tricyclic products in high yields and with high diastereoselectivity. beilstein-journals.org The utility of MCRs has also been demonstrated in the synthesis of the related pyrrolo[2,3-d]pyrimidine scaffold from commercially available starting materials, highlighting the power of this strategy for accessing medicinally important heterocyclic systems. consensus.app

Focused Synthesis of Substituted 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone Derivatives

The synthesis of specifically substituted derivatives, such as those bearing an acetyl group at the 6-position, requires tailored synthetic routes. While a direct, one-step synthesis of this compound is not prominently described, its preparation can be envisaged through the functionalization of a pre-formed 1H-pyrrolo[2,3-b]pyridine core. A key intermediate for such a synthesis would be a 6-halo-1H-pyrrolo[2,3-b]pyridine, such as the 6-bromo derivative. chemicalbook.com This halogenated intermediate could then undergo a metal-catalyzed cross-coupling reaction, such as a Stille or Negishi coupling with an acetyl-containing organometallic reagent, or a Friedel-Crafts acylation, although the latter may present challenges with regioselectivity on the electron-rich pyrrole ring.

The success of synthesizing complex molecules like substituted 1H-pyrrolo[2,3-b]pyridines hinges on the careful optimization of reaction conditions and the judicious selection of reagents.

Catalyst and Ligand Selection: In transition-metal-catalyzed reactions, the choice of catalyst and ligand is critical. For instance, in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, initial attempts at a Buchwald-Hartwig amination using the RuPhos ligand were unsuccessful, leading to an undesired reduction of the C-2 iodo-substituent. nih.gov This indicated that the oxidative addition of palladium occurred preferentially at the C-2 position over the C-4 position. This finding necessitated a change in strategy, performing the Suzuki-Miyaura coupling at C-2 first, followed by amination at C-4. nih.gov

Protecting Groups: The use of protecting groups is often essential to prevent unwanted side reactions. In the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, masking the pyrrole nitrogen with a trimethylsilylethoxymethyl (SEM) group was crucial for the success of the Buchwald-Hartwig amination step. nih.gov

Reaction Parameters: Optimization of parameters such as solvent, temperature, and reaction time is standard practice. In the development of a multicomponent reaction for pyrrolopyridine synthesis, various conditions were tested to maximize yield. beilstein-journals.org The data below illustrates the effect of solvent choice on the reaction outcome.

Table 1: Optimization of Multicomponent Reaction Conditions. beilstein-journals.org
EntrySolventTemperature (°C)Time (h)Yield (%)
1DCMReflux24Trace
2TolueneReflux24Trace
3DCEReflux24Trace
4THFReflux24Trace
5AcetonitrileReflux185

As shown in Table 1, acetonitrile was identified as the optimal solvent, dramatically improving the reaction yield and reducing the reaction time compared to other tested solvents. beilstein-journals.org

Reagent Stoichiometry and Type: The nature of the reactants themselves also plays a significant role. In the same MCR, it was observed that while dimethyl but-2-ynedioate gave good yields, the corresponding diethyl ester resulted in moderate to lower yields, demonstrating the impact of the ester group on the reaction's efficiency. beilstein-journals.org Similarly, in the development of PDE4B inhibitors, the substitution on the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides was explored, revealing that changes in the amide substituent could significantly alter inhibitory activity. nih.gov

Table 2: Selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide PDE4B Inhibitors. nih.gov
CompoundAmide Substituent (R)PDE4B IC50 (µM)
11aCyclopropyl0.11
11bCyclobutyl0.24
11cCyclopentyl0.32
11h(R)-3-hydroxypyrrolidin-1-yl0.12

These examples underscore that a systematic approach to optimizing reaction parameters and selecting appropriate reagents and protecting groups is fundamental to the successful synthesis of complex heterocyclic compounds like this compound and its analogues.

Scalable Synthetic Processes for Industrial Application

The transition from laboratory-scale synthesis to industrial production requires processes that are not only efficient and high-yielding but also robust and scalable. For complex molecules based on the 1H-pyrrolo[2,3-b]pyridine core, such as the kinase inhibitor pexidartinib (B1662808), there is a continuous need for versatile and facile processes suitable for large-scale manufacturing. google.com

A key strategy involves the late-stage assembly of complex fragments. One such industrial-scale process utilizes a reductive amination reaction. This method involves reacting a compound of formula IV with a compound of formula V under specific reductive amination conditions to produce the target molecule. google.com Suitable conditions for this transformation include the use of triethylsilane and trifluoroacetic acid, or alternatively, sodium borohydride (B1222165) with benzoic acid, or sodium triacetoxyborohydride (B8407120) with acetic acid. google.com These methods are advantageous as they are often high-yielding and avoid harsh reaction conditions, which is critical for the stability of the complex heterocyclic core.

Reaction Type Reagents Application Reference
Reductive AminationTriethylsilane and Trifluoroacetic AcidIndustrial synthesis of pexidartinib analogues google.com
Reductive AminationSodium Borohydride and Benzoic AcidIndustrial synthesis of pexidartinib analogues google.com
Reductive AminationSodium Triacetoxyborohydride and Acetic AcidIndustrial synthesis of pexidartinib analogues google.com

Regioselective Derivatization Strategies

The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly dependent on the substitution pattern around the core scaffold. Therefore, regioselective functionalization is a cornerstone of structure-activity relationship (SAR) studies.

Modifications at the N-1 Position

The nitrogen atom of the pyrrole ring (N-1) is a common site for modification. Alkylation or arylation at this position can significantly influence the compound's properties. A standard method for N-1 functionalization involves deprotonation of the N-H bond using a strong base, followed by reaction with an electrophile.

For instance, to a suspension of sodium hydride (NaH) in a solvent like dimethylformamide (DMF), the 1H-pyrrolo[2,3-b]pyridine starting material is added at a reduced temperature (e.g., 0 °C). researchgate.net After a short period of stirring to ensure complete deprotonation, an alkylating agent, such as 2-t-butoxycarbonyl-4'-bromomethylbiphenyl or 2-decyltetradecyl bromide, is introduced to yield the N-1 substituted product. researchgate.netprepchem.com This method is effective for introducing a wide variety of substituents, from simple alkyl chains to more complex bi-aryl moieties. prepchem.com

Starting Material Reagents Substituent Introduced Reference
6-bromo-1H-pyrrolo-[2,3-b]pyridine1. NaH in DMF; 2. 2-decyltetradecyl bromide2-decyltetradecyl researchgate.net
2-propyl-1H-pyrrolo[2,3-b]-pyridine1. NaH in DMF; 2. 2-t-butoxycarbonyl-4'-bromomethylbiphenyl(2'-t-butoxycarbonyl)-[1,1']-biphenyl-4-yl)methyl prepchem.com

Functionalization of the C-3 Position

The C-3 position of the pyrrole ring is electron-rich and susceptible to electrophilic substitution. rsc.org Reactions such as nitration, nitrosation, bromination, and iodination occur predominantly at this site. rsc.org The introduction of specific functional groups at C-3 has been shown to be critical for kinase selectivity. For example, structural analysis of certain kinase inhibitors revealed that a 5-methylenethiazolidine-2,4-dione moiety attached to the C-3 position played a crucial role in determining the compound's selectivity profile. koreascience.kr

Furthermore, the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with nitrosobenzene (B162901) yields 2-phenyl-3-phenylimino-3H-pyrrolo[2,3-b]pyridine, demonstrating the reactivity of the C-3 position towards different electrophiles. rsc.org

Introduction of Substituents at the C-5 Position

The C-5 position on the pyrido moiety is a key site for modification to enhance biological activity, particularly in the context of kinase inhibitors. Docking studies have shown that the C-5 position is often located near important amino acid residues in the ATP binding pocket of kinases. nih.gov Introducing a group that can act as a hydrogen bond acceptor at this position can significantly improve binding affinity. nih.govrsc.org

A successful strategy involved the introduction of a trifluoromethyl group at the C-5 position, which was shown to form a hydrogen bond with the amino acid residue G485 in fibroblast growth factor receptor (FGFR), leading to a nearly 20-fold increase in inhibitory activity compared to the unsubstituted compound. rsc.org In other studies, introducing a carbamoyl (B1232498) group at the C-5 position of the 1H-pyrrolo[2,3-b]pyridine ring led to a significant increase in Janus Kinase 3 (JAK3) inhibitory activity. researchgate.net

Remote Site Modifications on the Pyrido Moiety

Modifications on the pyridine portion of the scaffold, other than at C-5, are also essential for fine-tuning the pharmacological profile of these compounds.

C-2 Position: The C-2 position can be functionalized using cross-coupling reactions. A chemoselective Suzuki–Miyaura cross-coupling has been successfully employed to introduce aryl groups at C-2 on a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This reaction typically uses a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, with a base like potassium carbonate in a solvent mixture such as dioxane/water. nih.gov

C-4 Position: The C-4 position is often targeted for the introduction of amine substituents. The Buchwald–Hartwig amination is a powerful tool for this transformation, allowing for the coupling of a secondary amine to the C-4 position of a 4-chloro-pyrrolopyridine derivative. nih.gov Protecting the pyrrole nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is often essential for the success of this reaction. nih.gov Thermal amination is another viable method, where a C-4 chloro-substituted pyrrolopyrimidine can be reacted with an amine, such as N-methyl-1-(meta-tolyl)methanamine, using a base like DIPEA at elevated temperatures. mdpi.com

C-6 Position: Selective functionalization at the C-6 position has been achieved through a Reissert-Henze type reaction on the corresponding N-oxide. This method allows for the direct introduction of various groups, including halogens (Cl, Br, I), cyano, and thiocyanato groups, onto the pyridine ring of the 7-azaindole scaffold. researchgate.net The synthesis of 6-Bromo-1H-pyrrolo[2,3-b]pyridine is a common starting point for further derivatization at this position. researchgate.net

Position Reaction Type Reagents/Catalyst Functional Group Introduced Reference
C-2Suzuki–Miyaura CouplingPd(PPh₃)₄, K₂CO₃Phenyl, 4-methoxyphenyl nih.gov
C-4Buchwald–Hartwig AminationRuPhos/XPhos Pd G2Secondary amines nih.gov
C-4Thermal AminationDIPEAN-methyl-1-(meta-tolyl)methanamine mdpi.com
C-5Halogenation(Not specified)Trifluoromethyl nih.govrsc.org
C-5Carboxylation/AmidationCDI, NH₄OHCarbamoyl researchgate.net
C-6Reissert-Henze Reaction(via N-oxide)Halogeno (Cl, Br, I), Cyano, Thiocyanato researchgate.net

Spectroscopic Characterization and Structural Confirmation of Synthesized Compounds

The structural elucidation of newly synthesized 1H-pyrrolo[2,3-b]pyridine analogues relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry, often supplemented by X-ray crystallography for unambiguous structural confirmation. nih.govacgpubs.org

NMR Spectroscopy:

¹H-NMR: The ¹H-NMR spectra of these compounds provide key information. The proton on the pyrrole nitrogen (N1-H) typically appears as a broad singlet at a downfield chemical shift. Aromatic protons on both the pyrrole and pyridine rings resonate in the aromatic region (typically δ 6.5-8.5 ppm). For the title compound, this compound, the methyl protons of the acetyl group would be expected as a sharp singlet around δ 2.5 ppm. acgpubs.org

¹³C-NMR: The ¹³C-NMR spectra are equally informative. The carbonyl carbon of an acetyl group, as in the title compound, would appear significantly downfield (δ > 190 ppm). nih.gov The carbons of the heterocyclic rings appear in the aromatic region (δ 100-150 ppm). amazonaws.com

Infrared (IR) Spectroscopy: IR spectra are useful for identifying key functional groups. A characteristic feature is the N-H stretching vibration, which appears as a sharp or broad band in the region of 3100-3500 cm⁻¹. The C=O stretching vibration of a ketone group, such as in this compound, would be observed as a strong absorption band around 1660-1700 cm⁻¹. nih.gov

X-ray Crystallography: For definitive structural proof, single-crystal X-ray diffraction is the gold standard. It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. For example, the crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine confirmed its essentially planar azaindole skeleton and revealed that molecules form centrosymmetric dimers in the solid state through N—H···N hydrogen bonds. researchgate.net

Spectroscopic Technique Expected Features for this compound and Analogues Reference
¹H-NMR - Broad singlet for N-H proton (downfield)- Signals in the aromatic region (δ 6.5-8.5 ppm)- Sharp singlet for acetyl CH₃ (ca. δ 2.5 ppm) acgpubs.org
¹³C-NMR - Carbonyl carbon signal (δ > 190 ppm)- Aromatic carbon signals (δ 100-150 ppm)- Acetyl CH₃ carbon signal (ca. δ 25-30 ppm) nih.govamazonaws.com
IR Spectroscopy - N-H stretch (3100-3500 cm⁻¹)- C=O stretch (1660-1700 cm⁻¹) nih.gov
X-ray Crystallography - Confirms planarity of the ring system- Details intermolecular interactions like hydrogen bonding researchgate.net

Based on a comprehensive review of scientific literature, there is no available public data regarding the pharmacological evaluation of the specific chemical compound This compound for the biological targets outlined in the request.

Extensive searches for this particular compound did not yield any studies detailing its activity or inhibition kinetics related to Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, FGFR4) or Maternal Embryonic Leucine Zipper Kinase (MELK).

While research exists for other derivatives of the core structure, 1H-pyrrolo[2,3-b]pyridine, these studies focus on different substituted analogues. As per the strict instructions to focus solely on This compound , the findings from these related but distinct molecules cannot be attributed to the subject compound.

Therefore, the requested article with the specified outline and content on the antineoplastic and antiproliferative activities of This compound cannot be generated due to the absence of the necessary scientific data.

Pharmacological Evaluation and Biological Target Identification

Antineoplastic and Antiproliferative Activities

Maternal Embryonic Leucine Zipper Kinase (MELK) Modulatory Effects

Cytostatic and Pro-apoptotic Effects on Human Cancer Cell Lines

Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant cytostatic and pro-apoptotic capabilities across various human cancer cell lines. Research into a class of pyrrolo[2,3-b]pyridines known as Meriolines has shown them to be highly cytotoxic. These compounds are effective inducers of the intrinsic mitochondrial apoptosis pathway. nih.gov Their ability to trigger programmed cell death is a key component of their anticancer potential.

Further studies on related pyrrolo[2,3-d]pyrimidine derivatives have shown that their antiproliferative activity is linked to the induction of apoptosis. For instance, a potent derivative, compound 5f , was found to induce apoptosis in the CFPAC-1 pancreatic ductal adenocarcinoma cell line. nih.gov Similarly, compounds 6f and 6n from a series of pyrrolo[2,3-d]pyrimidine-hydrazone hybrids were observed to trigger both early and late apoptosis in HepG2 liver cancer cells. This was accompanied by a significant increase in the levels of pro-apoptotic proteins like caspase 3 and Bax, alongside a reduction in the anti-apoptotic protein Bcl-2. bohrium.com These findings underscore the role of apoptosis induction as a primary mechanism for the anticancer effects of this class of compounds.

Tubulin Polymerization Inhibition (for related pyrrolopyridine derivatives)

Several derivatives of pyridine (B92270) and its fused heterocyclic systems, such as pyrrolopyridines, have been identified as inhibitors of tubulin polymerization. tandfonline.com This action disrupts the formation and function of microtubules, which are essential components of the cytoskeleton and the mitotic spindle, ultimately leading to anticancer effects.

The disruption of microtubule dynamics is a well-established therapeutic strategy in oncology. Pyrrolopyridine derivatives can interfere with this process, leading to a cascade of events that culminates in cell death. For example, certain indole-3-glyoxylamide (B122210) based tubulin polymerization inhibitors, which share structural similarities with some pyrrolopyridine compounds, have been shown to disrupt the cellular microtubule network. researchgate.net This disruption can manifest as the formation of multipolar spindles and extensive damage to the microtubule network at higher concentrations. researchgate.net While not all pyrrolopyridine derivatives exert their primary anticancer effect through tubulin interaction, for those that do, the mechanism involves the destabilization of microtubules, which impairs crucial cellular functions like cell division and intracellular transport. researchgate.netkoreascience.kr

A direct consequence of microtubule disruption is the arrest of the cell cycle, most commonly in the G2/M phase. This is a hallmark of many microtubule-targeting agents. Studies have shown that treatment with certain tubulin-inhibiting compounds leads to an accumulation of cells in the G2/M phase within 24 hours. researchgate.net This prolonged arrest in mitosis, often referred to as mitotic catastrophe, precedes cell death. researchgate.net For instance, some breast cancer cell lines, when treated with microtubule-depolymerizing agents, exhibit a G2 arrest. nih.gov Furthermore, certain pyrrolo[2,3-b]pyridine derivatives have been shown to induce cell cycle arrest in the G2/M phase in melanoma cell lines, a finding confirmed by in vivo studies where tumor growth was inhibited. nih.gov This cell cycle blockade prevents cancer cells from completing division, thereby inhibiting tumor growth.

Cyclin-Dependent Kinase 9 (CDK9)/Cyclin T1 Kinase Inhibition

Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, plays a crucial role in the regulation of transcription. The inhibition of this complex is a promising strategy in cancer therapy. Pyrrolo[2,3-b]pyridine and related pyrrolo[2,3-d]pyrimidine derivatives have emerged as potent inhibitors of CDK9. researchgate.netnih.gov

Research has demonstrated a clear link between the CDK9 inhibitory effect of these compounds and their antiproliferative activity. researchgate.net For example, a series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives showed strong inhibitory activity against CDK9 and significant anti-proliferative effects in pancreatic cancer cell lines. tandfonline.comnih.gov The most potent of these, compound 2g , was found to block the phosphorylation of the Retinoblastoma protein (Rb) and induce apoptosis by downregulating downstream targets of CDK9, such as Mcl-1 and c-Myc. tandfonline.com The CDK9/cyclin T1 complex is part of the positive transcription elongation factor b (P-TEFb), and its inhibition leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins that are essential for cancer cell survival. tandfonline.comnih.gov

The following table presents the CDK9/Cyclin T1 inhibitory activity of selected pyrrolo[2,3-d]pyrimidine derivatives.

CompoundCDK9/Cyclin T1 IC₅₀ (nM)Cancer Cell LineAntiproliferative IC₅₀ (µM)
Compound 2g 1.1MIA PaCa-20.03
Compound 1d 180HCT116Not specified

This table is interactive. You can sort and filter the data.

SGK-1 Kinase Inhibition Modalities

Serum/glucocorticoid-regulated kinase 1 (SGK1) is a serine/threonine kinase that is highly expressed in several types of cancer and promotes tumor growth. Consequently, SGK1 has become an attractive target for anticancer drug development. The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a core structure for the development of SGK1 inhibitors. koreascience.krkmu.ac.kr

Screening of in-house kinase libraries revealed that several SGK1 inhibitors with a 1H-pyrrolo[2,3-b]pyridine core also exhibit inhibitory activity against Polo-like kinase 4 (PLK4). koreascience.kr Structural analysis highlighted that the nature of the substituent at the 3-position of the pyrrolo[2,3-b]pyridine ring is crucial for kinase selectivity. For instance, the presence of a terminal amino group on a substituent at the 5-position was found to be critical for SGK1 inhibition but had minimal impact on PLK4 activity. koreascience.kr By modifying the substituents on the core scaffold, it is possible to shift the selectivity of these inhibitors between SGK1 and other kinases, demonstrating the versatility of the 1H-pyrrolo[2,3-b]pyridine framework in designing targeted kinase inhibitors. koreascience.kr

Broad-Spectrum Antiproliferative Efficacy against Human Tumor Cell Lines

Derivatives of pyrrolo[2,3-b]pyridine have demonstrated a broad spectrum of antiproliferative activity against a variety of human tumor cell lines. This wide-ranging efficacy highlights their potential as versatile anticancer agents.

A series of pyrrolo[2,3-b]pyridine derivatives bearing a 1,8-naphthyridin-2-one moiety were synthesized and evaluated against a panel of cancer cell lines, showing moderate to excellent potency. The most promising compound in this series, analogue 32 , exhibited potent inhibitory activity against several tyrosine kinases. nih.gov Another study on novel pyrrolo[2,3-b]pyridine analogues found that several compounds, including 5c, 5d, 5e, 5h, 5k, 5m, 5n, 5q, 5r, 7f, 7j, 7g, and 7k , displayed significant growth inhibitory action against lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines at low micromolar concentrations. kmu.ac.kr

The table below summarizes the antiproliferative activity of selected pyrrolo[2,3-b]pyridine derivatives against various human cancer cell lines.

CompoundHT-29 (Colon) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)H460 (Lung) IC₅₀ (µM)U87MG (Glioblastoma) IC₅₀ (µM)
Analogue 32 0.250.180.150.31

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Antiviral Efficacy

1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethanone, identified in a study as compound-1453, has demonstrated specific inhibitory activity against Bovine Viral Diarrhea Virus (BVDV), a significant pathogen in cattle. nih.gov BVDV is often used as a surrogate model for in vitro studies of the hepatitis C virus (HCV) due to their shared family (Flaviviridae) and similar replication mechanisms. elsevierpure.com

In a multicycle growth assay, the compound exhibited a 50% effective concentration (EC₅₀) for inhibiting BVDV-induced cytopathic effect at approximately 2.2 µM. nih.gov Further analysis using a plaque reduction assay determined the EC₅₀ to be around 0.6 µM. nih.gov The 50% cytotoxic concentration (CC₅₀) of the compound was found to be in the range of 90 to 210 µM, which provides a favorable therapeutic index of approximately 60, indicating a good margin of safety in cell culture models. nih.gov

Time-of-addition experiments suggested that this compound acts at a stage after the virus has entered the host cell. nih.gov To pinpoint the specific viral target, researchers generated BVDV variants resistant to the compound. Sequence analysis of these resistant viruses revealed a single amino acid substitution (glutamic acid to glycine) at residue 291 within the NS5B polymerase, the viral RNA-dependent RNA polymerase. nih.gov Interestingly, while the compound effectively inhibited the viral replicase complex within infected cells, it did not show inhibitory activity against the purified BVDV polymerase in vitro, suggesting that its mechanism of action may depend on the context of the cellular environment or the complete replication complex. nih.gov

Parameter Value Assay
EC₅₀ ~2.2 µMMTT-based colorimetric assay
EC₅₀ ~0.6 µMPlaque reduction assay
CC₅₀ ~90 - 210 µMMTT-based colorimetric assay
Therapeutic Index ~60-
Viral Target NS5B PolymeraseResistance mutation analysis

Enzyme Inhibition Studies of Other Proteases

Human Neutrophil Elastase (HNE) is a serine protease that plays a crucial role in various physiological processes; however, its dysregulation is implicated in a range of inflammatory diseases, particularly those affecting the respiratory system. nih.gov Consequently, inhibitors of HNE are of significant therapeutic interest.

Research into a series of 1H-pyrrolo[2,3-b]pyridine derivatives has revealed their potential as potent HNE inhibitors. nih.gov Structure-activity relationship (SAR) studies on this scaffold have provided insights into the molecular features necessary for inhibitory activity. A key finding from these studies is that an unsubstituted position 2 of the pyrrolo[2,3-b]pyridine core is crucial for maintaining HNE inhibitory activity, as modifications at this position led to a loss of potency. nih.gov

Conversely, the introduction of various substituents at position 5 of the scaffold was well-tolerated, with many derivatives retaining significant HNE inhibitory activity, with IC₅₀ values in the nanomolar range (15-51 nM). nih.gov This suggests that the pocket of the HNE active site that accommodates the substituent at position 5 is relatively large and can interact with bulky and lipophilic groups, facilitating the formation of a stable Michaelis complex. nih.gov Molecular docking studies have supported this, indicating that highly active inhibitors adopt a geometry favorable for the formation of this complex. nih.gov

While direct inhibitory data for this compound against HNE is not available in the reviewed literature, the findings for the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives suggest that this compound, possessing a substituent at the 6-position, could potentially exhibit HNE inhibitory activity. However, its potency would be dependent on how the acetyl group at this position interacts with the enzyme's active site, an aspect that would require specific experimental evaluation.

Biocatalytic Substrate Potential

Nitrile reductase QueF is a unique enzyme that catalyzes the four-electron reduction of a nitrile group to a primary amine. nih.gov Specifically, it is involved in the biosynthesis of queuosine, a hypermodified nucleoside found in the anticodon of certain tRNAs, where it converts 2-amino-5-cyanopyrrolo[2,3-d]pyrimidin-4-one (preQ₀) to 2-amino-5-aminomethylpyrrolo[2,3-d]pyrimidin-4-one (preQ₁). nih.govelsevierpure.com

Investigations into the substrate scope of QueF from Escherichia coli have revealed a high degree of substrate specificity. nih.govelsevierpure.com The enzyme's active site is finely tuned to its natural substrate, preQ₀. nih.gov Studies involving various structural analogues of preQ₀ and simpler nitrile-containing compounds have shown that the enzyme has a narrow range of accepted substrates. nih.govelsevierpure.com

Structure Activity Relationship Sar and Structure Efficacy Relationship Studies

Identification of Essential Pharmacophoric Elements within the 1H-Pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole (B1671886) and purine, which allows it to interact with a wide range of biological targets, particularly protein kinases. nih.govnih.gov The essential pharmacophoric elements of this scaffold are crucial for its biological activity. The pyrrole (B145914) nitrogen (N-1) and the pyridine (B92270) nitrogen (N-7) are key hydrogen bond donors and acceptors, respectively. nih.gov This dual functionality allows the scaffold to form critical hydrogen bond interactions with the hinge region of many protein kinases, a common binding motif for ATP-competitive inhibitors. nih.gov

The aromatic nature of the bicyclic system facilitates π-π stacking and hydrophobic interactions with amino acid residues in the active site of target proteins. The planarity of the ring system is also a critical factor for effective binding. uni-rostock.de Modifications at various positions of the 1H-pyrrolo[2,3-b]pyridine ring system have been extensively studied to understand their impact on biological activity, with positions 1, 3, and 5 being identified as particularly important for substitution. nih.gov

Quantitative Analysis of Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of 1H-pyrrolo[2,3-b]pyridine derivatives are significantly influenced by the nature and position of substituents on the core scaffold. Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating these effects.

Influence of Functional Groups on the Pyrrole Ring (e.g., Acetyl at C-6)

While much of the research has focused on substitutions at other positions, the influence of functional groups on the pyridine ring, such as an acetyl group at the C-6 position, is critical for modulating activity and selectivity.

Studies on related 7-azaindole (B17877) derivatives have shown that substitution on the pyridine ring can significantly impact biological activity. For instance, in a series of 1H-pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to 7-azaindoles, substitution at the C-6 position was explored to enhance inhibitory activity against Colony Stimulating Factor 1 Receptor (CSF1R). mdpi.com In one study, the introduction of a 6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl) group led to a potent inhibitor. mdpi.com

Although direct data on the C-6 acetyl group of 1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanone is limited in the provided search results, we can infer its potential role. The acetyl group is an electron-withdrawing group and can participate in hydrogen bonding through its carbonyl oxygen. This could influence the electronic properties of the pyridine ring and provide an additional interaction point with the target protein.

In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, modifications on the 1H-pyrrolo[2,3-b]pyridine core have been shown to be crucial. For example, the introduction of a trifluoromethyl group at the C-5 position, which is adjacent to C-6, was found to significantly enhance FGFR1 inhibitory activity by forming a hydrogen bond with a glycine (B1666218) residue (G485). nih.gov This highlights the sensitivity of this region of the scaffold to substitution and suggests that a C-6 acetyl group could similarly engage in specific interactions.

The following table summarizes the structure-activity relationships of substituted 1H-pyrrolo[2,3-b]pyridine derivatives from various studies, which can provide context for the potential impact of a C-6 acetyl group.

Compound/SeriesTargetKey Substitutions and SAR Observations
1H-pyrrolo[2,3-b]pyridine derivativesFGFRA trifluoromethyl group at C-5 significantly increased FGFR1 activity. nih.govrsc.orgrsc.org The 3,5-dimethoxyphenyl group at another position enhanced potency through interactions with a hydrophobic pocket. nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesTNIKPotent inhibition was achieved with IC50 values lower than 1 nM in some analogs. nih.gov
1H-pyrrolo[2,3-b]pyridine derivativesc-MetA derivative with a sulfur linker showed strong c-Met kinase inhibition (IC50 of 22.8 nM). nih.gov
1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivativesJAK3Introduction of a carbamoyl (B1232498) group at C-5 and a cyclohexylamino group at C-4 led to a large increase in JAK3 inhibitory activity. nih.govresearchgate.net

Stereochemical Considerations and Enantiomeric Purity Impact

Stereochemistry and enantiomeric purity are critical factors that can profoundly affect the biological activity and selectivity of chiral 1H-pyrrolo[2,3-b]pyridine derivatives. While there is no direct information on the stereochemistry of "this compound" itself, as it is not a chiral molecule, the introduction of chiral centers in its derivatives would necessitate a thorough evaluation of enantiomeric purity.

In the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), the introduction of a chiral (2R)-2-methylpyrrolidin-1-yl group at the C-6 position of a related pyrrolo[2,3-d]pyrimidine scaffold resulted in a significant breakthrough in potency. acs.org This highlights the importance of stereochemistry in achieving optimal interactions with the target protein. The specific spatial arrangement of substituents can dictate the ability of a molecule to fit into a binding pocket and form key interactions.

Conformational Constraints and Their Correlation with Bioactivity

The conformation of a molecule, which describes the spatial arrangement of its atoms, is intrinsically linked to its biological activity. Introducing conformational constraints into a flexible molecule can lock it into a bioactive conformation, thereby enhancing potency and selectivity.

For the 1H-pyrrolo[2,3-b]pyridine scaffold, its rigid, planar nature already provides a degree of conformational constraint. However, the substituents attached to this core can possess varying degrees of flexibility. In the design of colchicine-binding site inhibitors, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to replace a flexible linker in combretastatin (B1194345) A-4, a strategy that successfully maintained potent antiproliferative activity. nih.gov This demonstrates the value of using a rigid scaffold to restrict the molecule to a bioactive conformation.

The orientation of substituents relative to the core scaffold can be critical. Docking studies of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as JAK3 inhibitors have been conducted to understand the substituent effects on inhibitory activity, emphasizing the importance of the three-dimensional arrangement of the molecule within the binding site. nih.govresearchgate.net

Development of Predictive Models for Structure-Activity Relationships

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools in drug discovery for understanding the relationship between the chemical structure of a compound and its biological activity. These models can guide the design of new, more potent analogs.

Several studies have reported the development of QSAR models for 1H-pyrrolo[2,3-b]pyridine derivatives. For example, a recent review highlighted the importance of positions 1, 3, and 5 for substitution in developing anticancer agents based on the 7-azaindole scaffold. nih.gov The use of alkyl, aryl, carboxamide groups, and heterocyclic rings as substituents has been particularly successful. nih.gov

While a specific QSAR model for "this compound" is not available in the provided results, the general principles derived from models of related compounds are applicable. These models typically consider physicochemical properties such as hydrophobicity, electronic effects, and steric parameters to predict biological activity. The development of such models for C-6 substituted derivatives would be a logical next step to rationalize the SAR and guide further optimization efforts.

Mechanistic Elucidation of Biological Action

Molecular Recognition and Protein-Ligand Interaction Dynamics

There is currently no published research that elucidates the molecular recognition processes or the protein-ligand interaction dynamics of 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethanone.

No studies have identified or characterized specific binding pockets or amino acid residues that interact with this compound.

The specific intermolecular forces, such as hydrogen bonds or hydrophobic interactions, that would govern the binding of this compound to a biological target have not been described in the available literature.

Downstream Cellular Pathway Modulation

Information regarding the modulation of any downstream cellular pathways by this compound is not available.

There is no evidence to suggest that this compound interrupts key signal transduction pathways such as the RAS-MEK-ERK or PI3K-Akt pathways.

The effect of this compound on the activation or inhibition of apoptotic cascade components has not been studied.

Enzymatic Inhibition Kinetics and Modes (e.g., Competitive, Allosteric)

Data on the enzymatic inhibition kinetics and the mode of inhibition (e.g., competitive, allosteric) for this compound are not present in the current body of scientific literature.

Computational and Theoretical Chemistry in 1h Pyrrolo 2,3 B Pyridine Research

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a cornerstone of computational drug design, utilized to predict the preferred orientation of a ligand when bound to a target protein. For the 1H-pyrrolo[2,3-b]pyridine scaffold, docking simulations have been instrumental in elucidating the binding modes within the ATP-binding sites of various protein kinases.

Research has shown that the 1H-pyrrolo[2,3-b]pyridine nucleus frequently acts as a hinge-binder, mimicking the adenine core of ATP. Docking studies consistently reveal that this scaffold forms critical hydrogen bonds with the backbone residues of the kinase hinge region. For instance, in studies targeting Fibroblast Growth Factor Receptor 1 (FGFR1), the pyridine (B92270) nitrogen and the pyrrole (B145914) N-H of the scaffold form two key hydrogen bonds with the backbone carbonyl of glutamic acid and the NH of alanine in the hinge region nih.gov. Similarly, when docked into the ATP-binding pocket of Glycogen Synthase Kinase 3β (GSK-3β), the scaffold establishes hydrogen bonds with key residues such as ASP-133 and VAL-135, which is crucial for ligand recognition nih.gov.

These simulations also highlight the importance of substituents at various positions on the pyrrolo-pyridine ring. The orientation of these substituents within the active site determines additional interactions—such as hydrophobic interactions, π-π stacking, and further hydrogen bonds—that enhance binding affinity and selectivity. For example, in the design of c-Met inhibitors, docking studies indicated that replacing a quinoline nucleus with the 1H-pyrrolo[2,3-b]pyridine moiety maintained or even improved potent activity by preserving key interactions nih.gov. Docking calculations for Janus Kinase 3 (JAK3) inhibitors have also been used to confirm the effect of different substituents on inhibitory activity nih.gov.

Target ProteinPDB CodeKey Interacting ResiduesInteraction Type
FGFR13C4FE562, A564Hydrogen Bond (Hinge)
GSK-3β4ACGASP-133, VAL-135, LYS-85Hydrogen Bond
TNIK2X7FNot SpecifiedFavorable Interactions
c-MetNot SpecifiedNot SpecifiedBinding to Active Site

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. The 1H-pyrrolo[2,3-b]pyridine scaffold serves as an excellent starting point for such campaigns. In ligand-based virtual screening, the known structure of an active compound containing this scaffold is used as a template to find other molecules with similar shapes and chemical properties.

Structure-based virtual screening, on the other hand, uses the three-dimensional structure of the target protein. A library of compounds is docked into the active site, and scoring functions are used to estimate the binding affinity of each compound. This approach can identify novel chemotypes that are structurally distinct from known inhibitors but still fit the binding pocket and make key interactions. This method has been successfully applied to discover inhibitors for various kinases, where the unique and rigid structure of the 1H-pyrrolo[2,3-b]pyridine core provides a reliable anchor for binding.

Pharmacophore Modeling and Ligand-Based Design Strategies

Pharmacophore modeling is a powerful ligand-based design strategy that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target.

For kinases like the Janus Kinase (JAK) family, where 1H-pyrrolo[2,3-b]pyridine derivatives have shown inhibitory activity, pharmacophore models are constructed based on the structures of known potent inhibitors nih.govpreprints.org. These models typically include a hydrogen bond donor feature corresponding to the pyrrole N-H and a hydrogen bond acceptor from the pyridine nitrogen, reflecting the scaffold's role as a hinge-binder. Additional features, such as hydrophobic and aromatic centers, are mapped based on the substituents that occupy specific pockets in the kinase active site preprints.org.

Once a pharmacophore model is validated, it can be used to:

Guide the design of new derivatives: Ensuring that new designs retain the key pharmacophoric features necessary for activity.

Perform virtual screening: Searching 3D compound databases to find novel scaffolds that match the pharmacophore query.

Explain Structure-Activity Relationships (SAR): Understanding why certain structural modifications lead to an increase or decrease in biological activity.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This technique is crucial for assessing the conformational stability of the docked pose and understanding the flexibility of both the ligand and the protein.

In the context of 1H-pyrrolo[2,3-b]pyridine inhibitors, MD simulations have been used to validate docking results and analyze the stability of the ligand within the kinase active site. For instance, a 100-nanosecond MD simulation was performed on a newly designed 1H-pyrrolo[2,3-b]pyridine-based c-Met inhibitor to confirm its stability scilit.com. By tracking parameters such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, researchers can confirm that the ligand remains in its predicted binding mode and that the key interactions observed in docking are maintained throughout the simulation. MD simulations also allow for the calculation of binding free energies using methods like MM-PBSA, providing a more accurate estimation of binding affinity than docking scores alone scilit.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. This is particularly useful for optimizing a lead scaffold like 1H-pyrrolo[2,3-b]pyridine.

A notable study employed 3D-QSAR techniques, specifically Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), on a series of 31 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK) . The goal was to understand which structural properties were correlated with higher inhibitory potency (pIC50 values).

The resulting models showed strong predictive power, as indicated by their statistical parameters .

ModelQ² (Cross-Validated R²)R² (Non-Cross-Validated R²)r²_test (Predictive R²)
CoMFA0.650.860.97
CoMSIA0.740.960.95

The 3D contour maps generated from these models provide a visual guide for design optimization. For example, the CoMSIA maps might indicate regions where bulky (sterically favored) groups, electron-withdrawing (electrostatically favored) groups, or hydrophobic groups would increase the compound's activity . Conversely, unfavorable regions highlight where certain chemical features should be avoided. This detailed guidance allows chemists to rationally design new derivatives with a higher probability of improved biological activity .

In Silico Prediction of Druggability and Lead Compound Prioritization

In the early stages of drug discovery, it is crucial to assess not only the potency of a compound but also its "druggability"—its potential to become a safe and effective drug. This involves evaluating its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET prediction models are widely used to filter out compounds with unfavorable pharmacokinetic profiles before committing resources to their synthesis.

For novel 1H-pyrrolo[2,3-b]pyridine derivatives, various computational tools are used to predict key drug-like properties. These predictions help prioritize which compounds should be synthesized and tested experimentally. For example, studies on pyridine and pyrimidine (B1678525) derivatives often include in silico ADMET predictions to ensure the designed compounds have favorable characteristics nih.govtandfonline.com. In one study on TNIK inhibitors, the ADMET characteristics of newly designed compounds were examined computationally to support their potential as drug candidates . This proactive screening helps to reduce the late-stage attrition of drug candidates due to poor pharmacokinetics or toxicity.

Predicted PropertyImportance in Drug Discovery
Aqueous SolubilityAffects absorption and formulation.
Blood-Brain Barrier (BBB) PermeabilityCrucial for CNS targets; undesirable for peripheral targets.
CYP450 InhibitionPredicts potential for drug-drug interactions.
Human Intestinal Absorption (HIA)Indicates potential for oral bioavailability.
HepatotoxicityFlags potential for liver damage.

Advanced Scaffold Engineering and Derivatization Strategies

Rational Design Principles for Enhanced Biological Performance

Rational drug design for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold is heavily guided by structure-activity relationship (SAR) studies aimed at optimizing interactions with specific biological targets, particularly protein kinases. The 7-azaindole (B17877) core serves as an excellent hinge-binding motif, capable of forming crucial hydrogen bonds within the ATP binding site of many kinases. nih.gov

A prominent strategy involves the targeted modification of various positions on the 1H-pyrrolo[2,3-b]pyridine ring to improve potency and selectivity. For instance, in the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 1H-pyrrolo[2,3-b]pyridine motif was utilized as a hinge binder. nih.gov Rational design efforts focused on introducing a hydrogen bond acceptor at the 5-position to interact with the G485 residue of the receptor, which successfully improved the activity of the compounds. nih.gov This led to the identification of compound 4h , which exhibited pan-FGFR inhibitory activity with significantly higher potency compared to the initial lead compound. nih.govrsc.org

Similarly, in the pursuit of potent Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML), two series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed to target the hydrophobic back pocket of the kinase. nih.gov This rational approach led to the discovery of compound CM5 , which demonstrated significant inhibition of both FLT3 and its internal tandem duplication (ITD) mutant. nih.gov

The development of inhibitors for Cell division cycle 7 (Cdc7) kinase also highlights the principles of rational design. Starting from an initial hit, (Z)-2-phenyl-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-3,5-dihydro-4H-imidazol-4-one, systematic modifications led to the discovery of a potent ATP mimetic inhibitor, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] (42 ), with a nanomolar IC50 value. nih.gov

The table below summarizes the biological activities of rationally designed 1H-pyrrolo[2,3-b]pyridine derivatives against various kinase targets.

CompoundTarget Kinase(s)Key Structural FeaturesReported Activity (IC₅₀)
4h FGFR1, FGFR2, FGFR31H-pyrrolo[2,3-b]pyridine core7 nM, 9 nM, 25 nM respectively nih.govrsc.org
CM5 FLT3, FLT3-ITD1H-pyrrolo[2,3-b]pyridine derivative0.75 µM (MOLM-13 cells), 0.64 µM (MV4-11 cells) nih.gov
42 Cdc7(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one7 nM nih.gov
FD2054 PI3K7-azaindole derivativeBetter antiproliferative activity than BKM120 nih.gov
FD2078 PI3K7-azaindole derivativeBetter antiproliferative activity than BKM120 nih.gov

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical entities with improved properties while retaining the desired biological activity. spirochem.com The 7-azaindole core of 1-(1H-pyrrolo[2,3-b]pyridin-6-yl)ethanone is a well-established and effective bioisostere for the indole (B1671886) ring. nih.gov This replacement can lead to enhanced drug-target interactions, for example, by forming an additional hydrogen bond, and can significantly improve pharmacological effects. nih.gov

A notable application of scaffold hopping is the development of phosphoinositide 3-kinase (PI3K) inhibitors. Researchers have successfully used the 7-azaindole scaffold to replace other heterocyclic systems, leading to the discovery of potent PI3K inhibitors with anti-breast cancer activity. nih.gov For instance, by varying the substituents at the 3-position of the 7-azaindole core, a series of potent PI3K inhibitors were identified. nih.gov Another study reported the development of novel PI3K inhibitors by employing a fragment-based growing strategy on the 7-azaindole scaffold, resulting in compounds with potent activity at both molecular and cellular levels. nih.gov

The versatility of the 7-azaindole scaffold is further demonstrated in the development of inhibitors for other targets. For example, scaffold hopping from an indole core to an indazole framework has been utilized to develop dual inhibitors of MCL-1 and BCL-2. rsc.org Similarly, a scaffold hopping approach was used in the design of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, where fragments of a known drug were merged with a pyrrolo[2,3-d]pyrimidine nucleus, a related azaindole scaffold. mdpi.com

The table below illustrates examples of scaffold hopping and bioisosteric replacement involving the 7-azaindole and related scaffolds.

Original ScaffoldReplacement ScaffoldTargetResulting Compound Class
Indole7-AzaindolePI3K7-Azaindole-based PI3K inhibitors nih.govresearchgate.net
Indole6-AzaindoleCannabinoid Receptor 1 (CB1)6-Azaindole-2-carboxamides nih.gov
IndoleIndazoleMCL-1/BCL-2Indazole-based dual inhibitors rsc.org
Coumarin7-Aza-coumarinCancer Cell Lines7-Aza-coumarine-3-carboxamides mdpi.com
PyrazoloneAzaindoleSHP2Azaindole SHP2 inhibitors researchgate.net

Combinatorial Chemistry and Library Synthesis for Diverse Analogues

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of compounds, which is essential for exploring the structure-activity relationships of a given scaffold. The 1H-pyrrolo[2,3-b]pyridine framework is amenable to various synthetic transformations, allowing for the generation of diverse analogue libraries.

The synthesis of new nortopsentin analogues, which are 1H-pyrrolo[2,3-b]pyridine derivatives, for the treatment of diffuse malignant peritoneal mesothelioma (DMPM) showcases a library synthesis approach. nih.gov In this study, a series of compounds were synthesized and evaluated, leading to the identification of three particularly active compounds: 1f , 3f , and 1l . nih.gov These compounds were found to inhibit cyclin-dependent kinase 1 and induce apoptosis in DMPM cells. nih.gov

Another example is the synthesis of a library of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as selective inhibitors of phosphodiesterase 4B (PDE4B). nih.gov Through a scaffold-hopping experiment and subsequent library synthesis, a novel series of inhibitors were identified, with compound 11h showing promising activity and selectivity. nih.gov

The synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors also involved the generation of a series of compounds to establish SAR. semanticscholar.orgtandfonline.com This work utilized Suzuki cross-coupling reactions to introduce a variety of aryl groups at the 6-position of the pyrrolopyridine core, leading to a library of target compounds. semanticscholar.org

The following table presents examples of libraries of 1H-pyrrolo[2,3-b]pyridine and related analogues synthesized for biological evaluation.

Library ClassSynthetic ApproachNumber of Analogues (in study)Identified Lead(s)
Nortopsentin AnaloguesMulti-step synthesisSeries of compounds1f , 3f , 1l nih.gov
1H-pyrrolo[2,3-b]pyridine-2-carboxamidesScaffold-hopping, parallel synthesisMultiple derivatives11h nih.gov
6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridinesSuzuki cross-coupling20 compounds (10a-t)10t tandfonline.com
1H-pyrrolo[2,3-b]pyridine derivatives for FLT3Multi-step synthesis24 compounds (CM1-CM24)CM5 nih.gov

Development of Fluorescent Probes and Chemical Tools for Target Validation

Fluorescent probes and chemical tools derived from specific scaffolds are invaluable for studying biological processes and validating drug targets. The 7-azaindole moiety, due to its inherent fluorescent properties, is an attractive core for the development of such tools. nih.gov

Researchers have synthesized libraries of fluorescent 7-azaindole N-linked 1,2,3-triazoles. rsc.org These compounds were designed by clicking N-propargyl 7-azaindole with various azides, resulting in hybrids that were structurally confirmed and studied for their properties. rsc.org Furthermore, novel fluorescent azaindoles bearing morpholine (B109124) and N-methyl-N-benzylamine groups have been prepared and shown to exhibit cytotoxic action in ovarian carcinoma cells, with some derivatives causing a delay in the cell cycle. nih.gov This highlights their potential as chemical tools for cancer research. nih.gov

A significant application of the pyrrolopyridine scaffold in developing chemical tools is the creation of the Positron Emission Tomography (PET) imaging agent, [¹⁸F]-MK-6240. amazonaws.com This agent, a derivative of 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine, is used for the quantification of neurofibrillary tangles in the brain, a hallmark of Alzheimer's disease. amazonaws.com The development of such probes is crucial for disease diagnosis and for understanding the in vivo effects of therapeutic interventions.

The development of a combinatorial fluorescent probe library for aminopeptidases and proteases, while not directly based on the this compound scaffold, demonstrates a powerful library-based approach for the efficient screening and discovery of tumor-imaging probes and new biomarker enzymes. rsc.org This strategy could be applied to libraries derived from the 7-azaindole scaffold to develop novel imaging agents.

The table below provides examples of fluorescent probes and chemical tools based on the azaindole scaffold.

Probe/Tool NameScaffoldApplicationKey Finding
7-azaindole N-linked 1,2,3-triazoles7-AzaindoleFluorescent labelsSynthesis of two libraries of fluorescent hybrids rsc.org
Fluorescent azaindolesAzaindoleCancer cell imaging, Cytotoxicity studiesExhibited cytotoxicity and induced cell cycle arrest in A2780 ovarian cancer cells nih.gov
[¹⁸F]-MK-62403-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-aminePET imaging of neurofibrillary tanglesA potent PET agent for quantifying NFTs in the brain amazonaws.com

Future Directions and Research Perspectives

Discovery of Undiscovered Biological Targets and Mechanisms

The 1H-pyrrolo[2,3-b]pyridine core is a key component in numerous inhibitors of protein kinases, which are crucial regulators of cellular processes. google.com Derivatives of this scaffold have been shown to target a wide array of kinases and other biological molecules, suggesting that 1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethanone is a valuable starting point for exploring new therapeutic interventions.

Future research can focus on screening libraries of compounds derived from this compound against a broad panel of kinases to identify novel biological targets. Existing research has already identified several key targets for 7-azaindole (B17877) derivatives:

Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. nih.govrsc.org Novel 7-azaindole derivatives have been developed as potent and selective FGFR4 inhibitors for hepatocellular carcinoma. acs.org

Janus Kinases (JAKs): JAKs play a crucial role in immune response modulation. nih.gov Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as JAK3 inhibitors for treating immune diseases. nih.gov

Cyclin-Dependent Kinase 8 (CDK8): This kinase is a promising target for cancer therapy, particularly in acute myeloid leukemia. nih.gov Novel 7-azaindole derivatives have shown potent inhibitory activity against CDK8. nih.gov

Fms-Like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in acute myeloid leukemia, making it a key therapeutic target. nih.gov

Other Kinases and Proteins: The 7-azaindole scaffold has also been used to develop inhibitors for Orai channels (implicated in asthma), c-Jun N-terminal kinases (JNKs) (related to neurodegenerative disorders), and serum and glucocorticoid-regulated kinase 1 (SGK-1). google.comnih.govgoogle.com Furthermore, derivatives have shown potential as inhibitors of the influenza virus protein PB2 and NADPH oxidase 2 (NOX2), which is involved in neurodegenerative diseases. nih.govnih.gov

By leveraging the known activity of the 7-azaindole nucleus, researchers can systematically modify the this compound structure to probe these and other, yet undiscovered, biological pathways. Understanding the mechanism of action of these new molecules, for instance, how they induce apoptosis or cell cycle arrest, will be critical for their development as targeted therapies. nih.govnih.gov

Design of Highly Selective and Potent Analogues with Tailored Activities

The ethanone (B97240) group on the this compound molecule is a versatile chemical handle for creating diverse analogues. Structure-based drug design and chemical synthesis can be employed to develop new compounds with high potency and selectivity for specific biological targets.

Research into related 7-azaindole derivatives provides a roadmap for this process. For example, studies on FGFR inhibitors have shown that the 1H-pyrrolo[2,3-b]pyridine ring acts as a "hinge binder," forming crucial hydrogen bonds with the kinase domain. nih.gov Modifications at other positions can then be used to fine-tune activity and selectivity. In the development of JAK3 inhibitors, adding a carbamoyl (B1232498) group to the C5-position and a cyclohexylamino group to the C4-position of the 7-azaindole ring dramatically increased inhibitory activity. nih.gov

Future design strategies for analogues of this compound could involve:

Structure-Based Design: Using co-crystal structures of known inhibitors bound to their targets (e.g., sorafenib (B1663141) with CDK8) to guide the rational design of new molecules that optimize interactions with the target protein. nih.gov

Scaffold Hopping and Molecular Hybridization: Combining structural elements from different known inhibitors to create novel chemical entities with improved properties. mdpi.com For instance, merging fragments of a known drug like Pexidartinib (B1662808) with the pyrrolo[2,3-d]pyrimidine nucleus has led to potent CSF1R inhibitors. mdpi.com

Systematic Modification: Creating libraries of compounds by systematically altering the substituents on the 7-azaindole core and evaluating their structure-activity relationships (SAR). This has been effective in developing inhibitors for HIV-1 integrase, where substitutions on the C3 and C6 positions were found to be critical for activity. acs.org

These approaches can lead to the discovery of lead compounds with tailored activities, such as high selectivity for a specific kinase isoform, which is crucial for minimizing off-target effects.

Exploration of Novel Synthetic Methodologies for Green Chemistry Applications

The synthesis of 7-azaindole derivatives can be resource-intensive. Future research should focus on developing more efficient and environmentally friendly synthetic routes, aligning with the principles of green chemistry. The development of novel synthetic methods for this compound and its derivatives is an active area of research.

Recent advancements in synthetic organic chemistry offer several promising avenues:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for the synthesis of 7-azaindoles. researchgate.net Iron-catalyzed cyclization under microwave heating has been shown to be an efficient method. researchgate.net

Alternative Catalysts: Replacing traditional palladium catalysts with more abundant and less toxic metals like iron or silver is a key goal of green chemistry. researchgate.netorganic-chemistry.org Silver-catalyzed intramolecular cyclization on water has been used to produce 7-azaindoles in very good yields without the need for strong acid or base catalysts. organic-chemistry.org

Protecting-Group-Free Synthesis: Avoiding the use of protecting groups simplifies synthetic routes and reduces the number of steps, leading to a more atom-economical process. organic-chemistry.org

By applying these modern synthetic methodologies to the production of this compound and its subsequent derivatives, the chemical manufacturing process can become more sustainable and cost-effective.

Development of Advanced Delivery Systems for Targeted Efficacy (Conceptual)

While kinase inhibitors have revolutionized cancer treatment, their efficacy can be limited by side effects and the development of drug resistance. nih.gov Encapsulating therapeutic agents derived from this compound into advanced drug delivery systems is a promising conceptual strategy to overcome these challenges.

The primary goal of these nanomedicine approaches is to ensure the drug reaches the target site, such as a tumor, at an effective concentration while minimizing exposure to healthy tissues. nih.govumcutrecht.nl Future research could explore several types of lipid-based nanosystems: nih.gov

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are solid at room temperature and can improve the bioavailability of poorly soluble drugs. nih.gov

Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can enhance drug solubilization and absorption.

These delivery systems can be further engineered for "smart" or "targeted" delivery. For instance, the surface of the nanoparticles can be decorated with ligands (like antibodies or peptides) that bind to receptors specifically overexpressed on cancer cells, thereby directing the drug to the tumor site. mdpi.com This targeted approach can significantly reduce systemic toxicity and improve the therapeutic index of potent kinase inhibitors derived from the 7-azaindole scaffold. nih.govumcutrecht.nl

Synergistic Combinations with Existing Therapeutic Modalities

The complexity of diseases like cancer often requires a multi-pronged therapeutic approach. Future drug candidates derived from this compound could be evaluated for their potential in combination therapies to achieve synergistic effects and overcome drug resistance.

Potential combination strategies include:

Combination with Chemotherapy or other Kinase Inhibitors: Using a 7-azaindole-based drug alongside traditional chemotherapeutic agents or other targeted kinase inhibitors could lead to a more potent anti-cancer effect. nih.gov Co-delivery of a kinase inhibitor and another agent within a single nanocarrier is a strategy to ensure both drugs reach the tumor in the optimal ratio. nih.gov

Combination with Immunotherapy: The immune system plays a critical role in controlling cancer. Combining targeted therapies with immunotherapies, such as immune checkpoint inhibitors, is a powerful strategy. For example, oncolytic viruses, which selectively kill cancer cells, can release tumor antigens that stimulate an immune response, potentially enhancing the efficacy of checkpoint inhibitors. mdpi.com A kinase inhibitor that targets pathways within the tumor cell could complement this immune-mediated attack.

Investigating these synergistic combinations in preclinical models will be essential to identify the most effective treatment regimens for various diseases, ultimately improving patient outcomes.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-(1H-Pyrrolo[2,3-B]pyridin-6-YL)ethanone?

  • Methodology : The compound can be synthesized via halogenation and cross-coupling reactions. For example:

  • Step 1 : Iodination of the pyrrolopyridine core using N-iodosuccinimide (NIS) in acetone at room temperature .
  • Step 2 : Protection of reactive sites using tosyl chloride (TsCl) with NaH in THF .
  • Step 3 : Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst in a toluene/EtOH/H₂O solvent system at 90–105°C .
    • Key Reagents : NIS, TsCl, Pd catalysts, and boronic acids.

Q. What spectroscopic methods are recommended for characterizing this compound?

  • IR Spectroscopy : To identify carbonyl (C=O) stretches (1650–1750 cm⁻¹) and aromatic C-H vibrations. Compare with reference data from NIST Chemistry WebBook .
  • NMR : ¹H and ¹³C NMR for structural elucidation (e.g., acetyl group at ~2.5 ppm for ¹H and ~200 ppm for ¹³C) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., M.W. 208.23 for related pyridine derivatives ).

Q. What safety precautions are necessary when handling this compound?

  • Handling : Use a chemical fume hood, wear nitrile gloves, safety goggles, and lab coats. Avoid skin/eye contact .
  • Storage : Keep in tightly closed vessels under inert gas (e.g., N₂) to prevent oxidation. Store at 2–8°C for long-term stability .
  • Waste Disposal : Mix with inert absorbents (e.g., sand) and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Variables to Test :

  • Catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and solvent ratios (toluene:EtOH from 3:1 to 5:1) .
  • Temperature gradients (e.g., 80°C vs. 105°C for coupling reactions) .
    • Analytical Tools : Monitor reaction progress via TLC or HPLC. Use kinetic studies to identify rate-limiting steps .

Q. How can researchers resolve discrepancies in reported spectral data across studies?

  • Case Example : Conflicting melting points or IR stretches may arise from polymorphic forms or solvent residues.
  • Resolution :

  • Perform recrystallization in multiple solvents (e.g., EtOH, hexane) to isolate pure forms .
  • Cross-validate with X-ray crystallography (e.g., single-crystal XRD for absolute configuration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.